![molecular formula C10H14O3S B12532920 [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol CAS No. 679786-64-2](/img/structure/B12532920.png)
[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol is an organic compound that features a thiophene ring fused with a dioxane ring and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]aldehyde or [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]carboxylic acid .
科学的研究の応用
Chemistry
In chemistry, [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiophene ring is known to exhibit various pharmacological properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Thiophene-based compounds have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .
Industry
In industry, this compound is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials. Its unique properties make it suitable for various industrial applications .
作用機序
The mechanism of action of [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dioxane ring and methanol group can also contribute to the compound’s overall activity by influencing its solubility and binding affinity .
類似化合物との比較
Similar Compounds
Similar compounds include other thiophene derivatives such as suprofen and articaine. These compounds share the thiophene ring structure but differ in their functional groups and overall molecular architecture .
Uniqueness
What sets [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol apart is its combination of a thiophene ring with a dioxane ring and a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
679786-64-2 |
|---|---|
分子式 |
C10H14O3S |
分子量 |
214.28 g/mol |
IUPAC名 |
(5-methyl-2-thiophen-2-yl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C10H14O3S/c1-10(5-11)6-12-9(13-7-10)8-3-2-4-14-8/h2-4,9,11H,5-7H2,1H3 |
InChIキー |
YHKIVHYEIVBMQC-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)C2=CC=CS2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


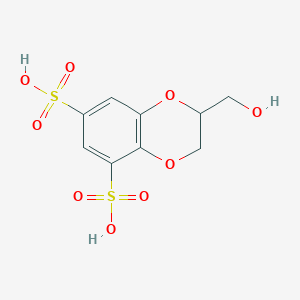
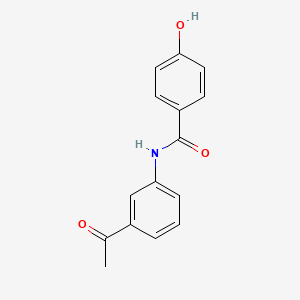
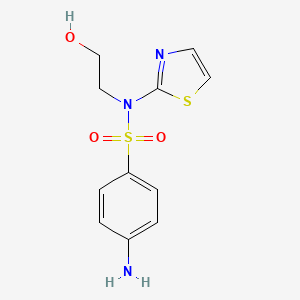
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
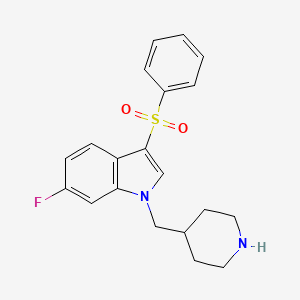
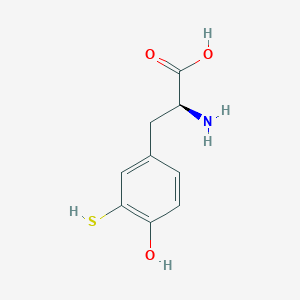
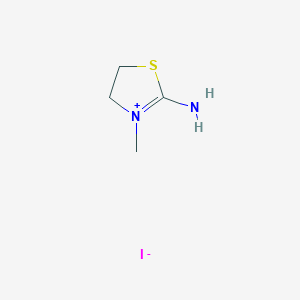
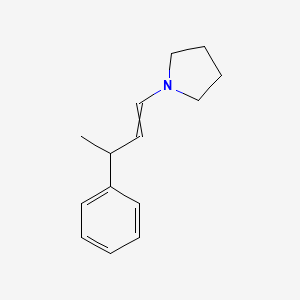
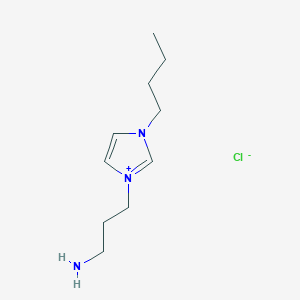
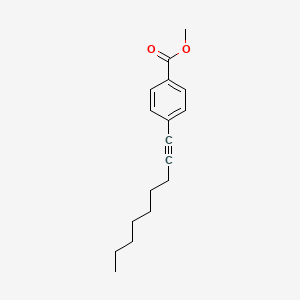
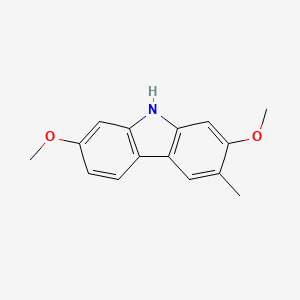
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)
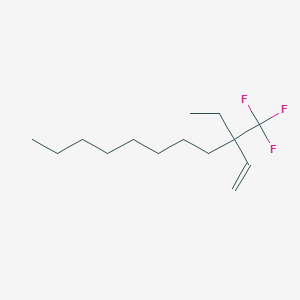
![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)
